molecular formula C8H8ClNOS B13596054 2-Chloro-4-methoxybenzene-1-carbothioamide

2-Chloro-4-methoxybenzene-1-carbothioamide

Cat. No.: B13596054
M. Wt: 201.67 g/mol
InChI Key: ZNOYCTMNCQJZLK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzothioamide is an organic compound with the molecular formula C8H8ClNOS It is a derivative of benzothioamide, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxybenzothioamide typically involves the nucleophilic substitution reaction of 2-chloro-4-methoxybenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-4-methoxybenzothioamide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzothioamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzothioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-4-methoxybenzothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxybenzothioamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxybenzamide
  • 2-Chloro-4-methoxybenzoic acid
  • 2-Chloro-4-methoxybenzaldehyde

Uniqueness

2-Chloro-4-methoxybenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and possesses unique biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

2-chloro-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C8H8ClNOS/c1-11-5-2-3-6(8(10)12)7(9)4-5/h2-4H,1H3,(H2,10,12)

InChI Key

ZNOYCTMNCQJZLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)N)Cl

Origin of Product

United States

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